N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide is a heterocyclic compound with a molecular formula of C₂₀H₂₅N₇O₂ and a molecular weight of 395.467 g/mol . Its structure features a pyrimidine core substituted at the 2-position with a furan moiety and at the 4-position with a 4-methylpiperazinyl-acetamide group.
The compound’s physicochemical properties, including its monoisotopic mass (395.206973 g/mol) and ChemSpider ID (23310199), suggest a moderate polarity suitable for drug-like molecules.
Properties
Molecular Formula |
C20H25N7O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H25N7O2/c1-14-11-15(2)27(24-14)18-12-17(22-20(23-18)16-5-4-10-29-16)21-19(28)13-26-8-6-25(3)7-9-26/h4-5,10-12H,6-9,13H2,1-3H3,(H,21,22,23,28) |
InChI Key |
BWVAXODRSJSHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NC(=O)CN3CCN(CC3)C)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include:
Pyrazole derivatives: Synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Furan derivatives: Obtained via the Paal-Knorr synthesis or other cyclization methods.
Pyrimidine derivatives: Formed through condensation reactions involving amidines and β-dicarbonyl compounds.
Piperazine derivatives: Prepared by the reaction of diethanolamine with ammonia or other amines.
The final coupling step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The pyrazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may yield dihydropyrimidines.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
Research has indicated that this compound exhibits significant biological activity. It has been investigated for:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of various bacteria and fungi.
- Anticancer Activity : The compound has shown potential in modulating pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
Case studies have demonstrated its efficacy against specific cancer cell lines, indicating its potential as a lead compound in drug development.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications:
- Infectious Diseases : Preliminary studies indicate activity against pathogens responsible for diseases like malaria and leishmaniasis.
Research findings suggest that modifications to its structure could enhance its bioactivity and selectivity against target diseases.
Industrial Applications
The industrial applications of this compound include:
- Material Science : It is being investigated for use in developing new materials with specific properties such as polymers and coatings.
The unique properties imparted by the furan and pyrazole moieties may lead to innovations in material design.
Mechanism of Action
The mechanism of action of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The compound shares structural homology with pyrimidine-derived kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). A notable analogue is 2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18 in ), which has demonstrated CDK2 inhibitory activity.
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
- Furan vs. Fluoro Substitution : The furan group in the query compound may enhance π-π stacking interactions with aromatic residues in target proteins, whereas the fluoro substituent in Compound 18 improves metabolic stability and membrane permeability .
- Methylpiperazine vs. Acetamide : The 4-methylpiperazine moiety in the query compound likely enhances solubility and modulates basicity, contrasting with the simpler acetamide group in Compound 18, which prioritizes hydrogen-bonding interactions.
Pharmacokinetic Considerations
However, its larger molecular weight (395 vs. 317 g/mol) may reduce oral bioavailability compared to smaller analogues .
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural motifs:
- Pyrazole : Known for its diverse biological activities.
- Furan : Contributes to various pharmacological effects.
- Pyrimidine : Often involved in nucleic acid metabolism.
- Piperazine : Commonly used in drug design for its biological activity.
The molecular formula is with a molecular weight of 395.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for anticancer effects.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 30.68 |
| Hep-2 | 3.25 |
| P815 | 17.82 |
These values suggest that the compound is comparably potent to established chemotherapeutics like Doxorubicin .
Anti-Tubercular Activity
In addition to its anticancer properties, this compound has shown potential as an anti-tubercular agent:
- Mycobacterium tuberculosis : It was evaluated alongside other derivatives for their inhibitory effects against Mycobacterium tuberculosis H37Ra, with promising results indicating low IC50 values (ranging from 1.35 to 2.18 μM) for certain derivatives .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer effects. The presence of specific substituents significantly influences their potency and selectivity against different cell lines .
- In Silico Docking Studies : Molecular docking studies have provided insights into the binding affinities and interactions of the compound with target proteins involved in cancer and infectious diseases, supporting further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrimidine and pyrazole cores in this compound?
- Methodological Answer : The pyrimidine core can be synthesized via cyclization reactions using substituted amidines and α,β-unsaturated carbonyl precursors. For the pyrazole moiety, hydrazine derivatives can react with diketones under acidic conditions. Functional group compatibility must be prioritized; for example, the furan-2-yl group may require protection during pyrazole formation to avoid side reactions. Post-synthetic modifications (e.g., alkylation of the piperazine ring) should employ anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the pyrimidine (δ 8.5–9.0 ppm for C-H), pyrazole (δ 6.0–7.0 ppm for methyl groups), and furan (δ 7.5–8.0 ppm for aromatic protons).
- LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns to validate substituent connectivity.
- X-ray crystallography : Use SHELX software for refinement to resolve ambiguities in stereoelectronic effects caused by the 4-methylpiperazine group .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound, and how should discrepancies between in silico and in vitro data be addressed?
- Methodological Answer :
- PASS Algorithm : Predicts antimicrobial or kinase inhibitory activity based on structural similarity to known bioactive scaffolds.
- Molecular Docking (AutoDock Vina) : Map interactions with target proteins (e.g., bacterial DNA gyrase or human kinases) to identify key residues (e.g., hydrogen bonding with the furan oxygen).
- Discrepancy Resolution : If in vitro activity is lower than predicted, assess compound purity via HPLC, test solubility in assay buffers (DMSO vs. aqueous media), or evaluate metabolic stability using liver microsomes .
Q. What strategies optimize the compound’s pharmacokinetic profile, particularly regarding the 4-methylpiperazine and furan groups?
- Methodological Answer :
- Lipophilicity Adjustments : Replace the furan with a bioisostere (e.g., thiophene) to enhance metabolic stability.
- Piperazine Modifications : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising blood-brain barrier penetration.
- In Vivo Profiling : Use radiolabeled analogs (e.g., 14C-methylpiperazine) to track tissue distribution and clearance in rodent models .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the pyrimidine-piperazine linkage?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water) and collect high-resolution data (≤1.0 Å).
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning or disorder in the piperazine ring.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O between furan and solvent) to explain packing efficiency .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Library Synthesis : Use parallel synthesis to vary substituents on the pyrazole (e.g., 3,5-dimethyl vs. 3-trifluoromethyl) and pyrimidine (e.g., furan vs. thiophene).
- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading) for high-yield analog production.
- Multivariate Analysis : Corrogate bioactivity data (IC50) with electronic descriptors (Hammett σ) to identify pharmacophoric hotspots .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity assays across different cell lines?
- Methodological Answer :
- Assay Standardization : Normalize data to cell viability controls (MTT/WST-1) and account for cell line-specific efflux pumps (e.g., P-gp expression in MDR1-overexpressing lines).
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may differentially accumulate in sensitive vs. resistant cell lines.
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in discrepant models .
Synthesis Challenges
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Low Yields in Pyrazole Coupling : Optimize stoichiometry (1:1.2 pyrazole:pyrimidine) and use microwave-assisted heating to reduce reaction time.
- Purification Issues : Employ flash chromatography (silica gel, CH2Cl2/MeOH gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) to separate regioisomers.
- Flow Chemistry : Implement continuous-flow reactors for oxidation steps (e.g., Swern oxidation) to enhance safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
